molecular formula C6H6ClN3O B2761694 N-(6-chloropyrazin-2-yl)acetamide CAS No. 132453-63-5

N-(6-chloropyrazin-2-yl)acetamide

Cat. No.: B2761694
CAS No.: 132453-63-5
M. Wt: 171.58
InChI Key: ULFJKYKKTRODFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloropyrazin-2-yl)acetamide is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . It is characterized by the presence of a pyrazine ring substituted with a chlorine atom at the 6-position and an acetamide group at the 2-position. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloropyrazin-2-yl)acetamide typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-chloropyrazin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution Products: Various substituted pyrazine derivatives.

    Oxidation Products: Oxidized forms of the pyrazine ring.

    Reduction Products: Reduced forms of the pyrazine ring.

    Hydrolysis Products: 6-chloropyrazine-2-carboxylic acid.

Scientific Research Applications

N-(6-chloropyrazin-2-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloropyrazin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes and proteins, leading to its potential antimicrobial and anticancer effects. The compound may also interfere with cellular pathways, affecting cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyrazin-2-yl)acetamide
  • N-(6-bromopyrazin-2-yl)acetamide
  • N-(6-fluoropyrazin-2-yl)acetamide

Uniqueness

N-(6-chloropyrazin-2-yl)acetamide is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the chlorine substitution may enhance its potency and selectivity in various applications .

Properties

IUPAC Name

N-(6-chloropyrazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c1-4(11)9-6-3-8-2-5(7)10-6/h2-3H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFJKYKKTRODFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90878876
Record name 2-CHLORO-6-ACETYLAMINO-PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132453-63-5
Record name 2-CHLORO-6-ACETYLAMINO-PYRAZINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90878876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6-chloropyrazin-2-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 6-chloropyrazin-2-amine (1.00 g, 7.72 mmol) in DCM (20 mL) was added acetyl chloride (0.659 mL, 9.26 mmol) at RT and the reaction mixture was stirred for 1 h. The reaction mixture was diluted with water (100 mL) and extracted with DCM (2×100 mL). The combined organic layer was dried over sodium sulfate, filtered and evaporated under reduced pressure to give a residue which was purified by CombiFlash (REDISEP®, silica gel, 12 g, 25% EtOAc/petroleum ether) to give N-(6-chloropyrazin-2-yl)acetamide (0.700 g, 52.9%). LCMS Condition B-39: retention time 1.67 min, [M+1]=170.0. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.14 (s, 3H), 8.47 (s, 1H), 9.29 (s, 1H), 11.09 (br s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.659 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 6-chloro-pyrazin-2-ylamine (50 mg, 0.38 mmol) in acetic acid (1.9 mL) was treated with acetic anhydride (0.04 mL, 0.42 mmol). The mixture was heated to reflux for 1 h, cooled to room temperature, then poured into saturated NaHCO3 (30 mL) and extracted with ethyl acetate (2×30 mL). The organic layers were combined, washed with brine, dried (Na2SO4), filtered, and concentrated to dryness to give the title compound I-5a (58.6 mg).
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0.04 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.